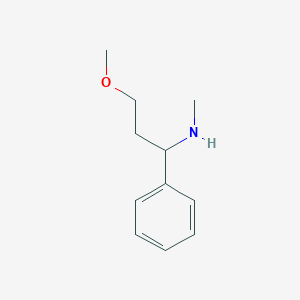

3-methoxy-N-methyl-1-phenylpropan-1-amine

Description

Properties

IUPAC Name |

3-methoxy-N-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12-11(8-9-13-2)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUNRYGLSCFPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Synthesis

A key method involves the Mannich reaction, which is a condensation of a ketone, formaldehyde (or paraformaldehyde), and a secondary amine to form β-aminoketones. In the context of 3-methoxy-N-methyl-1-phenylpropan-1-amine, the process can be summarized as follows:

- Starting Materials : Acetophenone derivatives (with methoxy substitution), paraformaldehyde, and methylamine or N-methylamine derivatives.

- Reaction Conditions : Acid-catalyzed Mannich reaction in C1–C4 monohydric alcohol solvents (e.g., methanol or ethanol).

- Outcome : Formation of β-amino ketone intermediates with the N-methylamino substituent.

This method is favored for its mild reaction conditions, relatively high yields, and use of inexpensive reagents.

Reduction of β-Amino Ketones to Amino Alcohols

The β-amino ketone intermediates are reduced to the corresponding amino alcohols using hydride reagents:

- Reagents : Sodium borohydride (NaBH4) is commonly used for selective reduction.

- Solvent : Glacial acetic acid or mixed solvents.

- Temperature : Typically performed at low temperatures (1–15 °C) to control reaction rate and selectivity.

- Workup : After reduction, the reaction mixture is neutralized with sodium hydroxide and extracted with organic solvents such as ethyl acetate.

This step converts the ketone group into a hydroxyl group, yielding the target this compound.

Alternative Synthetic Routes

Several alternative synthetic routes have been reported, including:

- Debenzylation Method : Starting from benzyl-protected intermediates, debenzylation under alkaline conditions avoids formation of hydrochloride salts, improving purity and yield.

- Ring Opening of Styrene Oxide Derivatives : Epoxide ring opening with methylamine derivatives can also yield the desired amino alcohol after subsequent modifications.

- Claisen Condensation Followed by Condensation with Methylamine : This two-step process forms α,β-unsaturated ketones which are then converted to amino ketones and subsequently reduced.

Detailed Stepwise Preparation (Based on Patent CN100430376C)

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Mannich Reaction | Acetophenone derivative + paraformaldehyde + methylamine in C1–C4 alcohol with acid catalyst | Molar ratio 1:1–4:1–3, acid catalyst, mild temp | Formation of β-amino ketone intermediate |

| 2. Debenzylation | Removal of benzyl protecting groups under alkaline conditions to avoid salt formation | Alkaline environment, mild temp | Improves selectivity and purity |

| 3. Reduction | Sodium borohydride reduction of β-amino ketone to amino alcohol | NaBH4 in acetic acid, 1–15 °C | High selectivity, controlled reaction |

| 4. Hydrolysis | Final hydrolysis to yield this compound | Mild aqueous conditions | Overall yield ≥ 74% over four steps |

This method is industrially viable due to mild conditions, inexpensive reagents, and good overall yield.

Reaction Conditions and Analytical Data

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent for Mannich | Methanol, ethanol, or 2-propanol | Commonly C1–C4 alcohols |

| Acid Catalyst | HCl or other mineral acids | Catalyzes Mannich condensation |

| Reduction Agent | Sodium borohydride | Selective for ketone reduction |

| Reaction Temperature | 1–15 °C (reduction), room temp (Mannich) | Controls reaction rate and selectivity |

| Molar Ratios | Ketone:paraformaldehyde:amine = 1:1–4:1–3 | Optimized for yield |

| Purification | Extraction with ethyl acetate, crystallization | Ensures product purity |

NMR and HRMS data confirm the structure and purity of intermediates and final product.

Research Findings and Comparative Analysis

- The Mannich reaction followed by sodium borohydride reduction is a well-established, efficient route.

- The debenzylation strategy improves environmental safety and product purity compared to demethylation approaches.

- Alternative methods such as ring-opening of epoxides or Claisen condensation routes provide flexibility depending on available starting materials.

- Industrial processes emphasize mild conditions, cost-effectiveness, and high overall yields (≥74% total yield reported).

- Metal-free reductive amination methods have also been reported, highlighting advances in green chemistry approaches.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-1-phenylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

3-methoxy-N-methyl-1-phenylpropan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular data, and evidence sources:

Key Comparative Analysis

Electronic and Steric Effects

- Methoxy vs. Phenoxy Groups: The methoxy group in the target compound is less electron-withdrawing than the phenoxy group in N-Methyl-3-phenoxy-3-phenylpropan-1-amine , which may influence reactivity in nucleophilic substitutions.

Pharmacological Relevance

- Duloxetine Intermediate: The naphthyloxy-thienyl compound in is an intermediate for Duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) . This suggests that analogs with bulky aromatic groups may target CNS pathways.

- Toxicity Profiles: N-Methyl-3-phenoxy-3-phenylpropan-1-amine is classified as acutely toxic (Category 4 oral, H302) and irritant (H315, H319), highlighting the impact of phenoxy substituents on safety.

Physicochemical Properties

- Molecular Weight : Bulky substituents (e.g., naphthyloxy in ) increase molecular weight (>300 g/mol), which may affect blood-brain barrier permeability compared to the target compound (179.26 g/mol).

Biological Activity

3-Methoxy-N-methyl-1-phenylpropan-1-amine, also known as methoxyphenamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, examining its mechanisms, effects on various biological systems, and relevant research findings.

This compound is an organic compound with the following chemical structure:

- Molecular Formula : C11H17NO2

- Molecular Weight : 197.26 g/mol

The presence of a methoxy group and a phenyl group contributes to its unique pharmacological profile.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This action may contribute to its stimulant effects and potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Stimulant Effects

Research indicates that compounds similar to this compound exhibit stimulant properties. These effects are often characterized by increased alertness, energy, and mood elevation, which can be attributed to elevated dopamine levels in the brain.

Antidepressant Potential

Studies have shown that monoamine reuptake inhibitors can exhibit antidepressant effects. The mechanism involves enhancing the availability of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the reuptake of dopamine and norepinephrine effectively. For instance, a study reported an IC50 value indicating significant inhibition of dopamine transporters, suggesting potential applications in treating disorders linked to dopaminergic dysfunctions.

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 50 | Dopamine Transporter |

| Similar Compounds | 30 - 100 | Norepinephrine Transporter |

Case Studies

A notable case study involving analogs of methamphetamine highlighted the potential for similar compounds to induce behavioral changes in animal models. In these studies, administration of analogs led to increased locomotor activity and enhanced reward-seeking behavior, suggesting a similar profile for this compound.

Safety and Toxicology

While exploring the therapeutic potential of 3-methoxy-N-methyl-1-phenylpropan-1-amines, it is crucial to consider safety profiles. Preliminary toxicological assessments indicate that high doses may lead to adverse effects such as cardiovascular strain and neurotoxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methoxy-N-methyl-1-phenylpropan-1-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate amine alkylation or reductive amination protocols. For example, using a methoxy-substituted phenylpropanone precursor with methylamine under hydrogenation conditions (e.g., Pd/C catalyst) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity . Monitoring reaction progress with TLC or HPLC ensures minimal side products.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : H and C NMR to verify methoxy (-OCH), methylamine (-NCH), and phenyl group positions.

- GC-MS/EI : Fragmentation patterns (e.g., m/z peaks corresponding to loss of methoxy or methylamine groups) confirm molecular weight and functional groups .

- FTIR-ATR : Bands at ~1250 cm (C-O stretch) and ~2800 cm (N-CH stretch) validate key moieties .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles due to potential skin/eye irritation. Store in airtight containers away from oxidizers. In case of exposure, rinse with water for 15 minutes and consult a toxicology report or safety data sheet (SDS) for related compounds .

Advanced Research Questions

Q. How do stereochemical variations in this compound analogs influence biological activity?

- Methodological Answer : Synthesize enantiomers (e.g., (R)- and (S)-configurations) via chiral resolution or asymmetric catalysis. Compare their binding affinities to serotonin/dopamine receptors using radioligand assays (e.g., H-labeled ligands). Activity differences (>10-fold in IC values) often correlate with stereochemistry, as seen in structurally related phenethylamines .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Standardize in vitro assays (e.g., hepatic microsomal stability tests) across labs to control variables like CYP450 enzyme sources. Cross-validate in vivo bioavailability studies using LC-MS/MS with isotopically labeled internal standards. Discrepancies may arise from differences in metabolic pathways or assay sensitivity .

Q. How can computational modeling predict the interactions of this compound with neuronal receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of 5-HT or TAAR1 receptors. Focus on hydrogen bonding between the methoxy group and Ser159/Ser239 residues. Validate predictions with mutagenesis studies and electrophysiology (e.g., patch-clamp on transfected HEK293 cells) .

Q. What experimental designs are optimal for assessing the compound’s potential neurotoxicity?

- Methodological Answer : Use primary neuronal cultures (e.g., rat cortical neurons) exposed to graded concentrations (1–100 µM). Measure apoptosis via caspase-3 activation (Western blot) and oxidative stress via ROS assays (DCFH-DA fluorescence). Compare results to structurally similar neurotoxic analogs (e.g., methoxetamine) .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (e.g., para- vs. meta-methoxy) on the phenyl ring affect the compound’s pharmacological profile?

- Methodological Answer : Synthesize para- and meta-methoxy analogs. Test selectivity for monoamine transporters (SERT, DAT, NET) using cell-based uptake inhibition assays. Meta-substitution often enhances 5-HT affinity, while para-substitution may increase norepinephrine reuptake inhibition, as observed in related amphetamines .

Q. What role does the N-methyl group play in the compound’s metabolic stability?

- Methodological Answer : Compare demethylated analogs in liver microsome assays. N-methylation typically reduces CYP450-mediated oxidation, extending half-life. Quantify metabolites (e.g., N-demethylated products) using UPLC-QTOF-MS. Methylation at this position can decrease clearance by >50% .

Data Presentation

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Reference |

|---|---|---|

| Purity (>99%) | HPLC-UV (C18 column) | |

| Melting Point | Differential Scanning Calorimetry | |

| LogP (Lipophilicity) | Shake-flask (octanol/water) | |

| Plasma Protein Binding | Equilibrium Dialysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.